Dicyclohexyl(trifluoromethanesulfonyloxy)borane

Catalog No.
S1522967
CAS No.
145412-54-0
M.F
C13H22BF3O3S
M. Wt
326.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl(trifluoromethanesulfonyloxy)borane

CAS Number

145412-54-0

Product Name

Dicyclohexyl(trifluoromethanesulfonyloxy)borane

IUPAC Name

dicyclohexylboranyl trifluoromethanesulfonate

Molecular Formula

C13H22BF3O3S

Molecular Weight

326.2 g/mol

InChI

InChI=1S/C13H22BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

FBVDLYBQGQLANQ-UHFFFAOYSA-N

SMILES

B(C1CCCCC1)(C2CCCCC2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)OS(=O)(=O)C(F)(F)F

The exact mass of the compound Dicyclohexyl(trifluoromethanesulfonyloxy)borane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicyclohexyl(trifluoromethanesulfonyloxy)borane (CAS 145412-54-0), commonly referred to as dicyclohexylboron triflate or Chx2BOTf, is a reactive dialkylboron Lewis acid utilized primarily for the stereoselective enolization of carbonyl compounds [1]. Unlike many conventional boron reagents, Chx2BOTf is utilized for its ability to generate E-enolates, facilitating highly diastereoselective anti-aldol reactions [2]. From a procurement and processability standpoint, it offers quantifiable handling advantages, as it can be crystallized from hexane and stored as a stable 1 M stock solution, ensuring consistent titer and reproducibility in rigorous synthetic workflows [3].

Generic substitution of Chx2BOTf with the more commonly procured dibutylboron triflate (Bu2BOTf) is often non-viable due to divergent stereochemical outcomes [1]. The steric bulk of the dicyclohexyl groups on the boron atom dictates the geometry of the resulting enolate. While Bu2BOTf typically generates Z-enolates leading to syn-aldol products, Chx2BOTf strongly favors E-enolates, leading exclusively to anti-aldol products[1]. In complex multistep syntheses, attempting to substitute Chx2BOTf with commercial Bu2BOTf has been shown to yield irreproducible diastereomeric mixtures, whereas Chx2BOTf reliably affords enantiomerically pure intermediates [2].

Diastereocontrol in Arylacetate Aldol Reactions

In the enolboration-aldolization of methyl 2-p-tolylacetate, the choice of boron reagent dictates the stereoisomer produced. Using Chx2BOTf at -78 °C yields the anti-aldol product with 97% selectivity. Conversely, the less bulky Bu2BOTf must be used at ambient temperature to obtain the syn-aldol [1].

Evidence DimensionDiastereoselectivity (anti vs syn)
Target Compound DataChx2BOTf: 97% anti-selectivity (73% yield)
Comparator Or BaselineBu2BOTf: Yields syn-aldols
Quantified DifferenceComplete reversal of stereoselectivity from syn to anti
ConditionsEnolboration-aldolization of methyl 2-p-tolylacetate with benzaldehyde

Procurement of Chx2BOTf is strictly required when the anti-diastereomer is the target API intermediate, as substitution will yield the wrong isomer.

Purity and Reproducibility in Complex Polyketide Synthesis

During the total synthesis of the maleidride natural product glauconic acid, the syn-Evans aldol reaction was evaluated with different boron triflates. Commercially available Bu2BOTf gave irreproducible results, frequently leading to diastereomeric mixtures. Switching to Chx2BOTf reproducibly afforded the enantiomerically pure aldol product, enabling the scalable preparation of the advanced intermediate [1].

Evidence DimensionReaction reproducibility and product purity
Target Compound DataChx2BOTf: Reproducibly affords enantiomerically pure aldol product
Comparator Or BaselineBu2BOTf: Irreproducible results, diastereomeric mixtures
Quantified DifferenceElimination of diastereomeric impurities
Conditionssyn-Evans aldol reaction in the early-stage synthesis of glauconic acid

In late-stage or complex synthesis, avoiding diastereomeric mixtures saves costly purification steps and prevents severe yield loss.

Direct Enolization of Carboxylic Esters

While standard dialkylboron triflates are typically restricted to highly reactive ketones or require conversion to thioesters or imides, the combination of Chx2BOTf and triethylamine successfully effects the direct enolization of standard carboxylic esters. This facilitates the direct construction of anti beta-hydroxy-alpha-methyl carbonyl units [1].

Evidence DimensionSubstrate scope for enolization
Target Compound DataChx2BOTf: Directly enolizes carboxylic esters
Comparator Or BaselineStandard boron triflates: Often require thioester or imide auxiliaries
Quantified DifferenceDirect ester utilization without auxiliary conversion
ConditionsBoron-mediated asymmetric aldol reaction of carboxylic esters

Reduces step count by allowing direct use of esters rather than requiring pre-conversion to thioesters or imides.

Storage Stability and Handling Profile

Unlike many boron triflates that must be handled as neat, highly moisture-sensitive liquids prone to rapid degradation, Chx2BOTf can be crystallized from hexane at -20 °C. It is stable when stored as a 1 M stock solution at 4 °C under nitrogen, with crystals easily redissolving at room temperature prior to use [1].

Evidence DimensionPhysical form and storage stability
Target Compound DataChx2BOTf: Crystallizable, stable as 1 M stock solution at 4 °C
Comparator Or BaselineTypical boron triflates: Neat, degradation-prone liquids
Quantified DifferenceImproved shelf-life and consistent reagent titer
ConditionsStorage in hexane under nitrogen at 4 °C to -20 °C

Ensures consistent reagent titer and reliable performance across multiple batches, which is critical for industrial scale-up and rigorous academic workflows.

Synthesis of anti-2,3-diaryl-3-hydroxypropanoates for Aromatase Inhibitors

Chx2BOTf is the required reagent for generating the anti-aldol precursors necessary for highly selective aromatase (CYP 450 19A1) inhibitors, where the syn-isomer is inactive [1].

Stereocontrolled Total Synthesis of Complex Polyketides and Maleidrides

In multi-step syntheses, such as the preparation of glauconic acid, Chx2BOTf provides strict reproducibility and enantiomeric purity compared to Bu2BOTf, preventing the formation of inseparable diastereomeric mixtures[2].

Direct Asymmetric Aldolization of Carboxylic Esters in Process Chemistry

For process routes aiming to minimize step count, Chx2BOTf allows for the direct enolization of carboxylic esters, bypassing the need to synthesize thioester or imide intermediates [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Dicyclohexyl(trifluoromethanesulfonyloxy)borane

Dates

Last modified: 08-15-2023

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